molecular formula C18H21ClN4O B2662911 N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine CAS No. 2415530-56-0

N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine

Cat. No.: B2662911
CAS No.: 2415530-56-0
M. Wt: 344.84
InChI Key: GYINUZFSCSGKOU-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(2-chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-13-11-17(21-12-20-13)22(2)14-7-9-23(10-8-14)18(24)15-5-3-4-6-16(15)19/h3-6,11-12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYINUZFSCSGKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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